N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide
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Overview
Description
N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide typically involves the reaction of 4-(trifluoromethoxy)benzoic acid with an appropriate amine derivative under specific conditions. The process may include steps such as esterification, amidation, and cyclization to achieve the desired product. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide include:
- N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide
- 4-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
- 4-Methoxy-3-(trifluoromethyl)benzoyl chloride
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a trifluoromethoxy group and a phenyloxan moiety.
Properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO3/c21-20(22,23)27-17-8-6-15(7-9-17)18(25)24-14-19(10-12-26-13-11-19)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHSOASDLGCHOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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